Enantiomeric Purity: Resolved (R)-Enantiomer vs. Racemic Mixture
The target compound is supplied as the resolved (R)-enantiomer with a purity specification of ≥95%, whereas the closest alternative—the racemic (±)-mixture of 1-(2-methylphenyl)ethylamine—contains exactly 50% of the desired (R)-enantiomer and 50% of the undesired (S)-enantiomer. Resolution of the racemate to isolate the (R)-enantiomer requires additional synthetic steps using resolving agents such as isopropylidene glycerol hydrogen phthalate, which, while capable of achieving very high enantiomeric excess, introduces process complexity and reduces overall yield [1].
| Evidence Dimension | Enantiomeric purity of supplied material |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer |
| Comparator Or Baseline | Racemic 1-(2-methylphenyl)ethylamine: 50% (R)-enantiomer |
| Quantified Difference | Target compound contains at least 1.9-fold higher concentration of the active (R)-enantiomer; eliminates 50% of inert material. |
| Conditions | Commercially supplied research-grade material |
Why This Matters
Procuring the pre-resolved (R)-enantiomer eliminates the need for a dedicated chiral resolution step, saving 1–3 synthetic stages and improving overall reaction yield by eliminating the 50% yield loss inherent to racemic starting material.
- [1] Pallavicini, M., Valoti, E., Villa, L., & Piccolo, O. (2001). Resolution of ortho- and meta-substituted 1-phenylethylamines with isopropylidene glycerol hydrogen phthalate. Tetrahedron: Asymmetry, 12(7), 1071–1075. View Source
